molecular formula C11H21NO4S B579452 methyl sulfate;methyl-tris(prop-2-enyl)azanium CAS No. 17929-01-0

methyl sulfate;methyl-tris(prop-2-enyl)azanium

Cat. No.: B579452
CAS No.: 17929-01-0
M. Wt: 263.352
InChI Key: QIKLMAORCKFTLV-UHFFFAOYSA-M
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Description

methyl sulfate;methyl-tris(prop-2-enyl)azanium is a quaternary ammonium compound. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in industrial and scientific research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl sulfate;methyl-tris(prop-2-enyl)azanium typically involves the reaction of triallylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reactants: Triallylamine and methyl sulfate.

    Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C.

    Procedure: Triallylamine is slowly added to a solution of methyl sulfate under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yield and purity of the product. The use of advanced analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl sulfate;methyl-tris(prop-2-enyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, temperature range of 30-50°C.

    Reduction: Sodium borohydride, temperature range of 20-40°C.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

methyl sulfate;methyl-tris(prop-2-enyl)azanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl sulfate;methyl-tris(prop-2-enyl)azanium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride (11): Similar structure but different counterion.

    2-Propen-1-aminium, N-ethyl-N-methyl-N-2-propen-1-yl-, ethyl sulfate (11): Similar structure with an ethyl group instead of a methyl group.

Uniqueness

methyl sulfate;methyl-tris(prop-2-enyl)azanium is unique due to its specific methyl sulfate counterion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

17929-01-0

Molecular Formula

C11H21NO4S

Molecular Weight

263.352

IUPAC Name

methyl sulfate;methyl-tris(prop-2-enyl)azanium

InChI

InChI=1S/C10H18N.CH4O4S/c1-5-8-11(4,9-6-2)10-7-3;1-5-6(2,3)4/h5-7H,1-3,8-10H2,4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QIKLMAORCKFTLV-UHFFFAOYSA-M

SMILES

C[N+](CC=C)(CC=C)CC=C.COS(=O)(=O)[O-]

Synonyms

N-Methyl-N,N,N-triallylammonium methosulfate

Origin of Product

United States

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